molecular formula C15H13BrClNO B285127 2-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide

2-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide

Cat. No. B285127
M. Wt: 338.62 g/mol
InChI Key: JQQORCGASIUVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community. This compound is known for its potential use in various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in various biochemical pathways. It has been shown to inhibit the activity of certain kinases and phosphatases, which are essential for cell signaling and regulation.
Biochemical and Physiological Effects
2-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide in lab experiments is its high potency and selectivity. It has been shown to have minimal off-target effects, making it an ideal tool for studying specific biochemical pathways. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the use of 2-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide in scientific research. One potential application is in the development of new cancer therapies. It has been shown to have potent anti-cancer activity and could be used in combination with other drugs to enhance their efficacy. Additionally, it could be used to study the role of specific enzymes and proteins in various diseases and to develop new drug candidates targeting these pathways.
Conclusion
In conclusion, 2-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide is a chemical compound that has significant potential in scientific research. Its high potency and selectivity make it an ideal tool for studying specific biochemical pathways. Its various biochemical and physiological effects make it a promising candidate for the development of new drug therapies. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 2-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide involves the reaction of 2-chloro-4,6-dimethylaniline with N-bromoacetamide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

2-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide has been extensively used in scientific research studies. One of the primary applications of this compound is in the field of medicinal chemistry. It has been used to study the structure-activity relationship of various drugs and to develop new drug candidates.

properties

Molecular Formula

C15H13BrClNO

Molecular Weight

338.62 g/mol

IUPAC Name

2-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide

InChI

InChI=1S/C15H13BrClNO/c1-9-7-10(2)14(13(17)8-9)18-15(19)11-5-3-4-6-12(11)16/h3-8H,1-2H3,(H,18,19)

InChI Key

JQQORCGASIUVJV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CC=C2Br)C

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CC=C2Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.